N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
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Description
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is involved in research exploring innovative synthetic methodologies for constructing complex molecules. For instance, a study demonstrated a photoinduced direct oxidative annulation process that facilitated access to highly functionalized polyheterocyclic compounds, including those with furan and thiophene components, without the need for transition metals or oxidants. This process highlights the molecule's role in developing new synthetic pathways that contribute to green chemistry (Zhang et al., 2017).
Biological Activities and Applications
Research has also focused on exploring the biological activities of compounds with similar furan and thiophene moieties. Compounds derived from similar structures have been studied for their DNA topoisomerase inhibitory activities, showing potential as leads for anticancer drug development. For example, new benzofurans isolated from Gastrodia elata demonstrated significant inhibitory activity against DNA topoisomerases I and II, suggesting their potential application in cancer therapy (Lee et al., 2007).
Material Science and Catalysis
In the field of material science and catalysis, complexes derived from Schiff-bases incorporating furan and thiophene rings have been synthesized and characterized. These complexes exhibit potential for application in catalysis due to their structural features and properties. For example, cobalt and cadmium complexes with Schiff-bases, derived from the condensation of iso-vanillin with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide, have been studied for their potential biological activity against bacterial strains, indicating their multifaceted applications (Ahmed et al., 2013).
Photodynamic Therapy and Drug Design
Furthermore, compounds featuring furan and thiophene units have been investigated for their photophysical properties, making them relevant in the design of photosensitizers for photodynamic therapy. The synthesis and characterization of novel compounds for potential use in treating cancer through photodynamic therapy exemplify this area of research (Pişkin et al., 2020).
Environmental Chemistry
The study of the photo-oxidation of furan and its derivatives, including those with methyl groups, highlights the environmental impact of these compounds. Understanding the formation and fate of unsaturated dicarbonyl products in the atmosphere is crucial for assessing the environmental chemistry of furan compounds. This research contributes to a broader understanding of atmospheric processes and the potential environmental implications of furan and thiophene derivatives (Alvarez et al., 2009).
properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-26-16-6-3-2-5-14(16)11-21-18(23)19(24)22-13-20(25,15-8-10-28-12-15)17-7-4-9-27-17/h2-10,12,25H,11,13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYXAHYMWFUCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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